

Spectroscopic Data of 1-Bromo-1-Chloropropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-1-chloropropane

Cat. No.: B8793123

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For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **1-bromo-1-chloropropane** is not readily available in public spectral databases. The data presented in this guide for **1-bromo-1-chloropropane** is therefore predicted based on established principles of spectroscopy and analysis of structurally related compounds. For comparative purposes, this guide also includes available experimental data for the isomers 1-bromo-2-chloropropane and 1-bromo-3-chloropropane.

Predicted Spectroscopic Data for 1-Bromo-1-Chloropropane

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-bromo-1-chloropropane**.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: The proton NMR spectrum of **1-bromo-1-chloropropane** is expected to exhibit three distinct signals corresponding to the methine (CH), methylene (CH₂), and methyl (CH₃) protons. The chemical shift of the methine proton will be significantly downfield due to the deshielding effects of the adjacent bromine and chlorine atoms.

Table 1: Predicted ^1H NMR Data for **1-Bromo-1-Chloropropane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
CH-BrCl	5.5 - 6.0	Triplet (t)	1H
-CH ₂ -	2.2 - 2.6	Sextet	2H
-CH ₃	1.1 - 1.4	Triplet (t)	3H

^{13}C NMR: The carbon-13 NMR spectrum is predicted to show three signals. The carbon atom bonded to both bromine and chlorine will be the most deshielded and thus appear at the highest chemical shift.

Table 2: Predicted ^{13}C NMR Data for **1-Bromo-1-Chloropropane**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-BrCl	60 - 70
-CH ₂ -	30 - 40
-CH ₃	10 - 15

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **1-bromo-1-chloropropane** is expected to show characteristic absorption bands for C-H and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for **1-Bromo-1-Chloropropane**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
C-H bend (alkane)	1375 - 1470	Medium
C-Cl stretch	600 - 800	Medium-Strong
C-Br stretch	500 - 600	Medium-Strong

Predicted Mass Spectrometry (MS) Data

The mass spectrum of **1-bromo-1-chloropropane** will be characterized by a complex molecular ion region due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation is expected to involve the loss of the halogen atoms.

Table 4: Predicted Mass Spectrometry Data for **1-Bromo-1-Chloropropane**

m/z	Predicted Ion	Notes
156, 158, 160	[C ₃ H ₆ BrCl] ⁺	Molecular ion peaks, relative intensities will depend on isotopic abundance.
77, 79	[C ₃ H ₆ Cl] ⁺	Loss of Br radical.
121, 123	[C ₃ H ₆ Br] ⁺	Loss of Cl radical.
41	[C ₃ H ₅] ⁺	Propyl cation, likely a stable fragment.

Experimental Spectroscopic Data for Isomers of Bromo-chloropropane

For the purpose of comparison, the following tables summarize available experimental data for 1-bromo-2-chloropropane and 1-bromo-3-chloropropane.

Table 5: Experimental ^1H NMR Data for 1-Bromo-2-chloropropane

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
CH(Cl)	~4.3	Multiplet
CH ₂ (Br)	~3.7	Multiplet
CH ₃	~1.7	Doublet
Solvent: CDCl ₃		

Table 6: Experimental ^{13}C NMR Data for 1-Bromo-3-chloropropane[1][2][3]

Carbon Assignment	Chemical Shift (δ , ppm)
C-Cl	43
-CH ₂ -	35
C-Br	30
Solvent: Not specified	

Table 7: Experimental IR and MS Data for 1-Bromo-3-chloropropane[4][5][6]

Spectroscopy	Key Features
IR (cm ⁻¹)	C-H stretch: ~2965, C-H bend: ~1440, C-Cl stretch: ~730, C-Br stretch: ~650
MS (m/z)	Molecular Ion: 156/158/160, Base Peak: 41 ([C ₃ H ₅] ⁺), Other Fragments: 77/79 ([C ₃ H ₆ Cl] ⁺)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as **1-bromo-1-chloropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

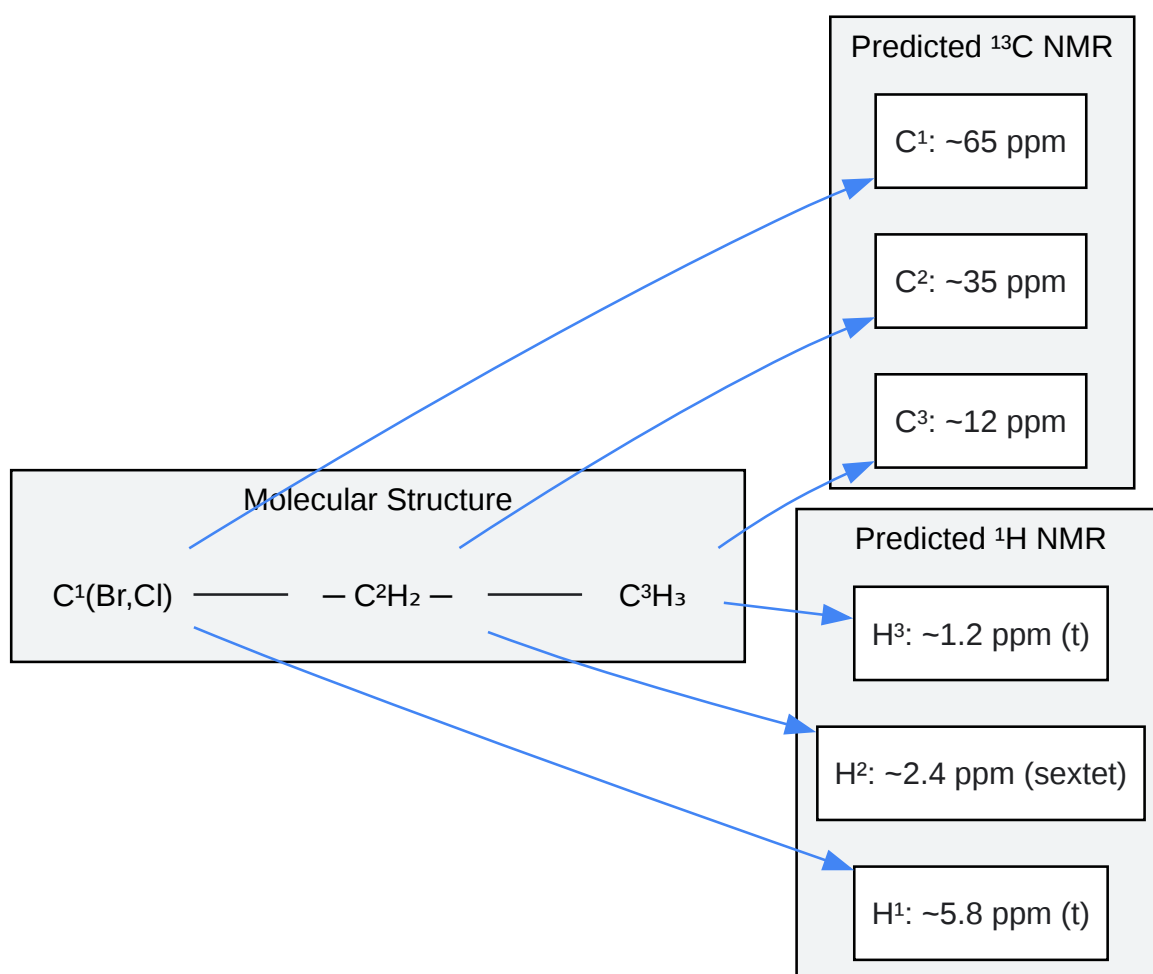
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. This separates the sample

from any impurities before it enters the ion source.

- Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for creating fragment ions and a clear fragmentation pattern.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 35 to 200.

Visualizations

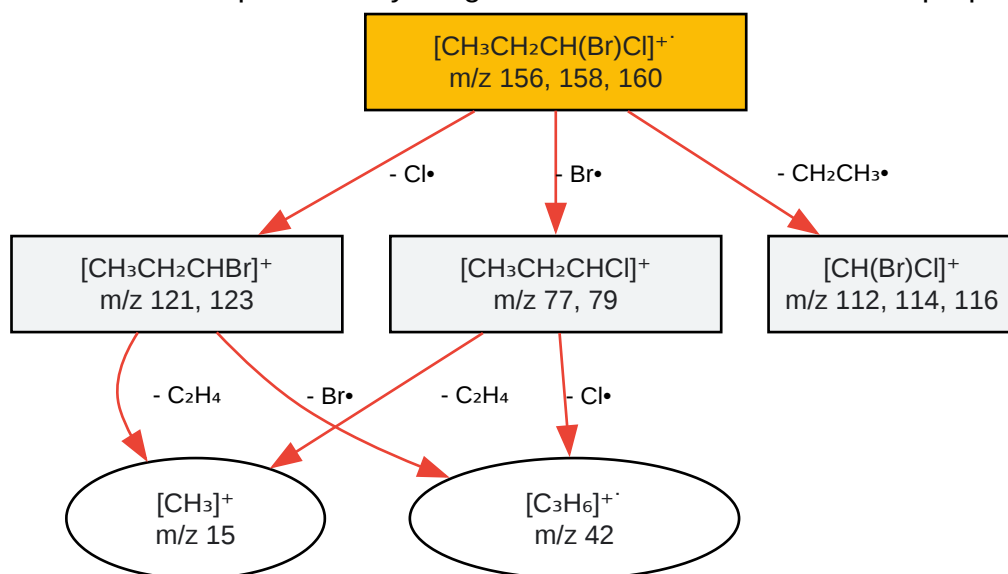
Structure and NMR Assignments for 1-Bromo-1-Chloropropane



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Caption: Predicted NMR assignments for **1-bromo-1-chloropropane**.

Predicted Mass Spectrometry Fragmentation of 1-Bromo-1-Chloropropane



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Caption: Predicted fragmentation pathways for **1-bromo-1-chloropropane** in MS.

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